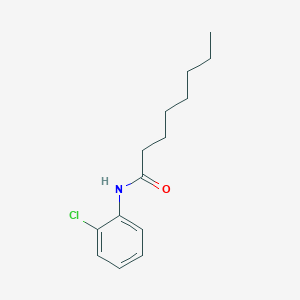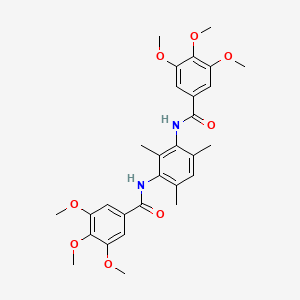![molecular formula C21H22O3 B4921033 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4921033.png)
1-[3-(3-ethoxyphenoxy)propoxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-ethoxyphenoxy)propoxy]naphthalene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EPN and is synthesized by the reaction of 3-(3-ethoxyphenoxy)propyl bromide with naphthalene in the presence of a strong base.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-ethoxyphenoxy)propoxy]naphthalene has shown potential applications in various scientific research fields, including drug discovery, material science, and environmental science. In drug discovery, EPN has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In material science, EPN has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, EPN has been used as a pesticide to control the population of insect pests.
Wirkmechanismus
The mechanism of action of 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene is not fully understood. However, studies have shown that EPN can inhibit the production of inflammatory cytokines and modulate the activity of enzymes involved in cancer cell proliferation. In addition, EPN has been found to interact with DNA, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that EPN can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and modulate the activity of enzymes involved in cancer cell proliferation, such as COX-2 and MMP-9. In addition, EPN has been found to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene in lab experiments include its relatively simple synthesis method, its potential applications in various scientific research fields, and its ability to inhibit the production of inflammatory cytokines and modulate the activity of enzymes involved in cancer cell proliferation. The limitations of using EPN in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene. These include:
1. Further investigation of the mechanism of action of EPN to better understand its anti-inflammatory and anti-cancer properties.
2. Development of new EPN-based materials with unique properties for various applications in material science.
3. Exploration of the potential use of EPN as a pesticide for the control of insect pests.
4. Investigation of the potential use of EPN in combination with other drugs for the treatment of inflammatory diseases and cancer.
5. Optimization of the synthesis method of EPN to improve its yield and purity.
Conclusion:
This compound is a chemical compound that has shown potential applications in various scientific research fields, including drug discovery, material science, and environmental science. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs. Further research is needed to better understand the mechanism of action of EPN and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene is carried out by the reaction of 3-(3-ethoxyphenoxy)propyl bromide with naphthalene in the presence of a strong base. The reaction mechanism involves the substitution of the bromine atom in the 3-(3-ethoxyphenoxy)propyl bromide with the naphthalene ring, resulting in the formation of EPN. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
1-[3-(3-ethoxyphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-2-22-18-10-6-11-19(16-18)23-14-7-15-24-21-13-5-9-17-8-3-4-12-20(17)21/h3-6,8-13,16H,2,7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGNNORFNQFWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
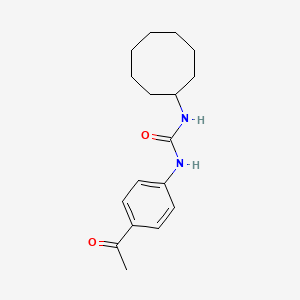
![4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4920960.png)
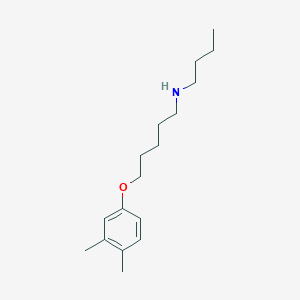
![N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B4920981.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-(2-quinolinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4920984.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4920990.png)

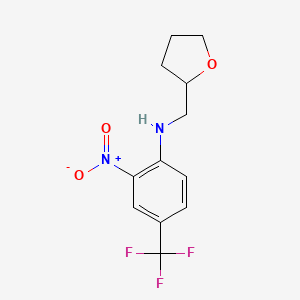
![isopropyl (5-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate dihydrochloride hydrate](/img/structure/B4920998.png)
![2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4921018.png)
![6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B4921026.png)
![methyl 4-{[(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4921039.png)
